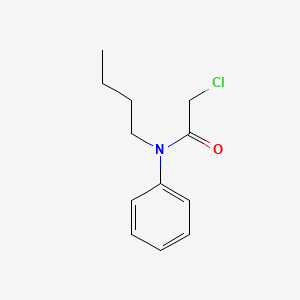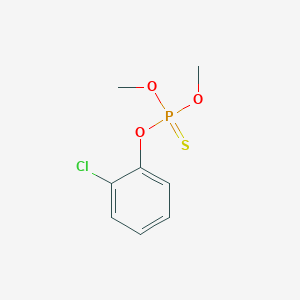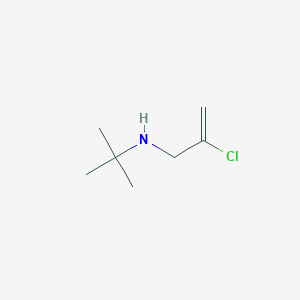
Glutarimide, N,3,3-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutarimide, N,3,3-trimethyl- is an organic compound with the molecular formula C₇H₁₃NO₂. It is a derivative of glutarimide, characterized by the presence of three methyl groups attached to the nitrogen and the third carbon atom. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide, N,3,3-trimethyl- typically involves the reaction of glutaric anhydride with a suitable amine under controlled conditions. One common method includes:
Ammoniation Reaction: Adding an ammonia solution to glutaric anhydride to form glutaric acid monoamide.
Cyclization: Heating the glutaric acid monoamide in the presence of a dehydrating agent to form the glutarimide ring structure.
Methylation: Introducing methyl groups through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of Glutarimide, N,3,3-trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction conditions precisely.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Glutarimide, N,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Glutarimide, N,3,3-trimethyl- has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Biological Research: Employed in studies related to enzyme inhibition and protein synthesis.
Chemical Research: Utilized as a building block in organic synthesis and the development of new chemical entities.
Industrial Applications: Applied in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Glutarimide, N,3,3-trimethyl- involves its interaction with specific molecular targets:
Protein Synthesis Inhibition: Inhibits protein synthesis by binding to ribosomal subunits, preventing the elongation of peptide chains.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
Cycloheximide: A well-known glutarimide antibiotic that inhibits protein synthesis.
Lenalidomide: A derivative used in the treatment of multiple myeloma and anemia.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Uniqueness
Glutarimide, N,3,3-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity compared to other glutarimide derivatives.
特性
CAS番号 |
25115-67-7 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
1,4,4-trimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C8H13NO2/c1-8(2)4-6(10)9(3)7(11)5-8/h4-5H2,1-3H3 |
InChIキー |
FMGADNVMWHSJDJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C(=O)C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Allyl 2-[3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12006967.png)
![ethyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006973.png)

![2-[[5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B12006987.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B12006994.png)


![3-[2-(Benzyloxy)phenyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006999.png)


![2,2'-Methylenebis[6-methyl-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B12007033.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12007038.png)


